molecular formula C11H14N2O2 B13299273 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13299273
M. Wt: 206.24 g/mol
InChI Key: KORKKUSUIYRLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with a unique structure that combines an aminomethyl group, a methoxy group, and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one apart is its unique combination of functional groups and its tetrahydroquinolinone core. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(aminomethyl)-8-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-3-8-7(6-12)5-10(14)13-11(8)9/h2-4,7H,5-6,12H2,1H3,(H,13,14)

InChI Key

KORKKUSUIYRLSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CC2CN

Origin of Product

United States

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